Cyanopeptolin 960 is a notable member of the cyanopeptolin family, which comprises nonribosomal peptides produced by cyanobacteria. These compounds are recognized for their structural diversity and biological activity, making them significant in various scientific fields. Cyanopeptolin 960 is closely related to micropeptin KT946, differing primarily in the presence of a methoxyl group in its glyceric acid moiety . The study of cyanopeptolins, including Cyanopeptolin 960, highlights their potential applications in pharmaceuticals and biotechnology due to their bioactive properties.
Cyanopeptolin 960 is derived from cyanobacteria, specifically isolated from Planktothrix agardhii strain CYA126/8. This strain is known for producing a variety of bioactive peptides, including microcystins and cyanopeptolins . The classification of Cyanopeptolin 960 falls under the broader category of cyclic peptides, which are produced through nonribosomal peptide synthesis pathways.
The synthesis of Cyanopeptolin 960 involves complex biosynthetic pathways typical of nonribosomal peptides. The production process includes the activation of amino acid precursors by specific enzymes known as nonribosomal peptide synthetases. These enzymes facilitate the sequential addition of amino acids to form the peptide backbone. In laboratory settings, Cyanopeptolin 960 has been synthesized using precursor-directed biosynthesis techniques, where exogenous homotyrosine was supplied to enhance production .
High-performance liquid chromatography coupled with mass spectrometry is commonly employed to isolate and characterize these compounds. For example, the isolation process typically involves extraction with methanol followed by chromatographic techniques to achieve purity .
The molecular structure of Cyanopeptolin 960 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The molecular formula for Cyanopeptolin 960 is established as C₄₅H₆₃N₇O₁₃, with a specific mass observed at m/z 930.4395 . The structural features include a cyclic arrangement typical of cyanopeptolins, which contributes to its stability and biological activity.
Cyanopeptolin 960 undergoes various chemical reactions that are crucial for its biological activity. These reactions often involve modifications such as methylation or hydroxylation, which can alter its pharmacological properties. For instance, the incorporation of methoxyl groups can enhance solubility and bioavailability .
In laboratory settings, reactions involving Cyanopeptolin 960 can be monitored using high-resolution mass spectrometry to track changes in molecular weight and structure during synthesis or degradation processes.
The mechanism of action for Cyanopeptolin 960 involves interaction with biological targets that may include enzymes or receptors within microbial systems or higher organisms. Preliminary studies suggest that cyanopeptolins exhibit antimicrobial properties by inhibiting specific pathways in target organisms .
These compounds may also influence cellular signaling pathways through their interactions with proteins involved in cell growth and proliferation. Further research is needed to fully elucidate the precise mechanisms underlying their biological effects.
Cyanopeptolin 960 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into the conformational dynamics of Cyanopeptolin 960 in solution, revealing information about its stability and interactions with other molecules .
Cyanopeptolin 960 has potential applications in several scientific domains:
Cyanopeptolin 960 is assembled by multi-modular NRPS enzymatic complexes that follow a thiotemplate mechanism. The core gene cluster (oci cluster) spans ~48 kb and encodes giant multidomain enzymes organized into modules activating specific amino acid substrates [1] [10]. Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains, with additional epimerization (E) and methylation domains introducing structural modifications.
In Planktothrix agardhii CYA126/8, the CP960 cluster includes:
Table 1: Core Domains in Cyanopeptolin 960 NRPS Assembly
Gene | Domain Composition | Substrate Specificity | Function |
---|---|---|---|
OciA | C-A-T-E | L-Threonine | Chain initiation, epimerization to D-allo-Thr |
OciB | C-A-T | Ahp | Ahp incorporation |
OciC | C-A-T | N-methyl-L-tyrosine | Methylated aromatic AA activation |
OciD | A-T | 2-O-methyl-D-glyceric acid | Glycerate activation and sulfation |
OciST | Sulfotransferase | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Sulfate transfer to glycerate |
The linear heptapeptide undergoes lactonization between Thr¹ and the C-terminal carboxylate, forming the characteristic cyclic depsipeptide scaffold [1]. The sulfation occurs post-assembly, likely on the exocyclic glycerate moiety prior to peptide release [5] [10].
The cyanopeptolin BGC architecture exhibits significant conservation across cyanobacteria, though tailoring domains vary substantially. Planktothrix strains (e.g., NIVA-CYA 116, CYA126/8) maintain clusters with embedded sulfotransferases enabling CP960-type sulfation, while Microcystis and Nostoc strains show distinct modifications:
Table 2: BGC Variations in Cyanopeptolin-Producing Cyanobacteria
Genus | Cluster Size (kb) | Signature Domains | Unique Modifications | Representative Congeners |
---|---|---|---|---|
Planktothrix | 46–48 | Sulfotransferase, O-methyltransferase | Sulfated glycerate (e.g., CP960) | CP960, CP880, Oscillapeptin G |
Nostoc | 42–45 | Halogenase, Fatty acyl ligase | Chlorinated Tyr/Phe residues | Nostopeptin BN920, Scyptolin A |
Microcystis | 44–50 | Esterase, β-hydroxylase | Linearized variants, hydroxylated Ahp | Micropeptin SD944, Aeruginopeptin 95A |
Phylogenetic analysis indicates that the oci cluster in Planktothrix shares a common ancestor with anabaenopeptilide genes in Anabaena, though domain shuffling has customized residue activation and tailoring functions [5] [10]. Notably, the sulfotransferase in Planktothrix is absent in 80% of non-sulfated cyanopeptolins, explaining CP960's rarity [1].
Sulfation confers enhanced polarity and bioactivity to CP960. The OciST sulfotransferase domain catalyzes sulfate transfer from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 4-OH group of the 2-O-methyl-D-glyceric acid moiety. Key mechanistic features include:
The sulfated residue enhances protease binding affinity, with CP960 inhibiting trypsin (IC₅₀ = 0.24 µM) 15-fold more potently than non-sulfated cyanopeptolins [2]. Molecular dynamics simulations suggest the sulfate group forms electrostatic bridges with Arg/Lys residues in the trypsin active site [5].
Precursor feeding experiments demonstrate the plasticity of cyanopeptolin NRPS adenylation domains. Landmark studies in P. agardhii CYA126/8 showed that exogenous homotyrosine (Hty) supplementation:
Mutagenesis studies confirm coregulation of peptide clusters. The ΔapnC mutant (AP-null) abolishes anabaenopeptin production but unexpectedly enhances CP960 synthesis, suggesting competitive substrate allocation between NRPS pathways [7] [8]. This effect enables metabolic channeling toward CP960 by inactivating competing clusters.
Recent efforts express oci clusters heterologously in Synechocystis PCC6803, achieving CP960 titers of 22 mg/L by optimizing glycerate sulfotransferase cofactor recycling [8]. However, yields remain 60% lower than native producers, indicating missing regulatory elements.
Reported Cyanopeptides Mentioned:Cyanopeptolin 960, Cyanopeptolin 880, Oscillapeptin G, Nostopeptin BN920, Scyptolin A, Micropeptin SD944, Aeruginopeptin 95A, Anabaenopeptilide
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